His-Pro hydrochloride

Solubility Formulation In Vitro Assays

His-Pro hydrochloride is the essential reference standard for quantifying the deamidation product of TRH metabolism. Its hydrochloride salt form provides superior solubility in DMSO (125 mg/mL, ~433 mM), enabling precise calibration standards for HPLC or LC-MS/MS methods. This dipeptide exhibits rapid first-order degradation in biological matrices (half-life of 2.2 minutes in 80% human plasma), contrasting sharply with its cyclic counterpart cyclo(His-Pro). Researchers investigating peptide cyclization kinetics require this high-purity compound as a reproducible model system. Not interchangeable with the free base or cyclic derivatives for quantitative bioanalysis.

Molecular Formula C11H17ClN4O3
Molecular Weight 288.73 g/mol
Cat. No. B1575574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHis-Pro hydrochloride
Molecular FormulaC11H17ClN4O3
Molecular Weight288.73 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N4O3.ClH/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18;/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18);1H/t8-,9-;/m0./s1
InChIKeyGVYYRQHKZOSILY-OZZZDHQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





His-Pro Hydrochloride: A TRH-Derived Dipeptide for Neuropeptide Metabolism and Cyclization Studies


His-Pro hydrochloride (CAS: 2415727-78-3; C₁₁H₁₇ClN₄O₃; MW: 288.73 g/mol) is a dipeptide composed of histidyl and proline residues . It exists as the hydrochloride salt, enhancing its solubility in aqueous and polar organic solvents such as DMSO (125 mg/mL, ~433 mM) [1]. This compound is a primary metabolic product of thyrotropin-releasing hormone (TRH) degradation in vivo, specifically generated from histidyl-proline amide (His-Pro-NH₂) via deamidation [2]. His-Pro serves as a precursor to the biologically active cyclic dipeptide cyclo(His-Pro), which forms through a spontaneous cyclization reaction [3].

Why His-Pro Hydrochloride is Not a Generic Substitute for His-Pro Free Base or Cyclic Analogs


Direct substitution of His-Pro hydrochloride with the free base His-Pro or cyclic derivatives like cyclo(His-Pro) is invalid for applications requiring precise quantitative analysis or controlled experimental conditions. The hydrochloride counterion alters molecular weight (288.73 vs. 252.27 g/mol) and significantly influences solubility profiles and ionization state. Critically, His-Pro is a distinct metabolic intermediate that undergoes rapid, first-order degradation in biological matrices (half-life of 2.2 minutes in 80% human plasma) [1], contrasting with the enhanced stability of its cyclic counterpart cyclo(His-Pro) which is resistant to enzymatic hydrolysis [2]. Furthermore, His-Pro serves as the immediate precursor for cyclo(His-Pro) formation, a process that occurs spontaneously with a half-life of 140 minutes under physiological pH and temperature [3]. This spontaneous cyclization presents a quantifiable stability and reactivity distinction that precludes interchangeable use in studies where the linear dipeptide or its cyclic form are the intended analytes or reagents.

Quantitative Differentiation of His-Pro Hydrochloride: A Comparative Evidence Guide


Solubility in DMSO: His-Pro Hydrochloride vs. Free Base

His-Pro hydrochloride exhibits significantly enhanced solubility in DMSO compared to the free base His-Pro. This is a critical differentiation point for users preparing high-concentration stock solutions for in vitro assays. The hydrochloride salt achieves a solubility of 125 mg/mL (432.93 mM) in DMSO with sonication [1], whereas the free base His-Pro demonstrates a substantially lower solubility in DMSO (exact value not reported in the same study, but comparative analysis of vendor datasheets confirms the salt form's advantage) [2]. This difference is due to the hydrochloride counterion improving the compound's overall polarity and dissolution kinetics.

Solubility Formulation In Vitro Assays

Metabolic Stability: Half-Life of His-Pro in Human Plasma vs. Cyclo(His-Pro)

His-Pro exhibits extremely rapid degradation in human plasma, following first-order kinetics with a half-life of only 2.2 minutes in 80% plasma at 37°C [1]. In stark contrast, its cyclic derivative cyclo(His-Pro) is resistant to enzymatic hydrolysis and demonstrates prolonged stability in biological fluids [2]. This differential stability profile is fundamental to understanding the distinct biological roles and experimental utility of these two forms; His-Pro acts as a transient metabolic intermediate, while cyclo(His-Pro) functions as a stable, bioactive molecule capable of crossing the blood-brain barrier.

Pharmacokinetics Stability Drug Metabolism

Kinetics of Cyclization: His-Pro Precursor Spontaneous Conversion to cyclo(His-Pro)

His-Pro-NH₂, the immediate precursor to cyclo(His-Pro), undergoes spontaneous, quantitative cyclization to cyclo(His-Pro) in aqueous solution across a broad pH range (2-10) at 37°C [1]. This reaction exhibits a half-life of 140 minutes at the optimal pH range of 6-7. This rapid intramolecular cyclization is a direct consequence of the unique His-Pro sequence, where the protonated imidazole group of the histidine residue acts as an intramolecular general acid catalyst [1]. This contrasts with other proline-containing di- and tripeptides, which cyclize at significantly slower rates.

Peptide Chemistry Reaction Kinetics Stability

Substrate Specificity for Prolidase (Xaa-Pro Dipeptidase): His-Pro vs. Other Dipeptides

His-Pro is a known substrate for prolidase (Xaa-Pro dipeptidase), the only human enzyme capable of cleaving peptide bonds preceding proline [1]. However, the enzyme exhibits a clear order of preference for the N-terminal residue of Xaa-Pro dipeptides. Studies indicate that His-Pro is a relatively poor substrate compared to others like Leu-Pro or Met-Pro [2]. While specific Km values for His-Pro vary depending on enzyme source and assay conditions, the consensus from substrate specificity studies is that prolidase preferentially cleaves dipeptides with hydrophobic N-terminal residues [3].

Enzymology Metabolism Substrate Specificity

Validated Application Scenarios for His-Pro Hydrochloride Based on Differential Evidence


Quantitative Analysis of TRH Degradation Pathways in Neuropeptide Metabolism Research

His-Pro hydrochloride is the definitive standard for quantifying the deamidation product of TRH metabolism. The dipeptide His-Pro is established as the major product of TRH degradation by rat synaptic membranes in vitro [1]. Therefore, the hydrochloride salt, with its superior solubility [2], is essential for preparing precise calibration standards for HPLC or LC-MS/MS methods designed to detect and quantify His-Pro in biological samples. Its use ensures accurate measurement of this specific metabolic branch, which is distinct from pathways leading to cyclo(His-Pro) formation.

Kinetic Studies of Spontaneous Peptide Cyclization and Intramolecular Catalysis

The unique sequence-dependent rapid cyclization of the His-Pro amide precursor to cyclo(His-Pro) (t₁/₂ = 140 min at pH 6-7) [1] makes His-Pro hydrochloride a valuable tool for mechanistic studies in peptide chemistry. Researchers investigating intramolecular catalysis, specifically the role of the protonated imidazole group in accelerating cyclization, require high-purity His-Pro hydrochloride as a starting material or as a model system. This compound provides a quantifiable, reproducible system for studying peptide backbone constraints and cyclization kinetics.

Development of High-Concentration Stock Solutions for Cell-Based Signaling Assays

The high solubility of His-Pro hydrochloride in DMSO (125 mg/mL, ~433 mM) [1] is a critical advantage for researchers requiring concentrated stock solutions for in vitro cellular assays. This property minimizes the volume of organic solvent introduced into cell culture media, reducing potential cytotoxicity and improving assay reliability. This is particularly relevant for experiments where high local concentrations of the dipeptide are needed to study its effects on signaling pathways, such as its potential role in modulating prolidase activity or as a competitive substrate.

Reference Material for LC-MS Method Development for Endogenous Dipeptide Profiling

His-Pro is a naturally occurring dipeptide detectable in biological fluids, including human plasma [1]. His-Pro hydrochloride serves as an essential reference standard for developing and validating targeted LC-MS/MS methods for the quantitation of this and related dipeptides (e.g., Pro-His) in complex matrices. Its use ensures accurate identification and quantification, which is critical for biomarker discovery studies or investigations into the nutritional biochemistry of histidine-containing dipeptides.

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